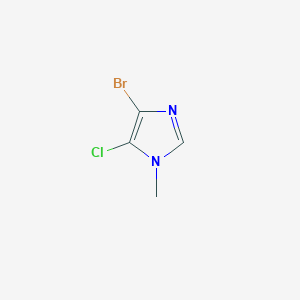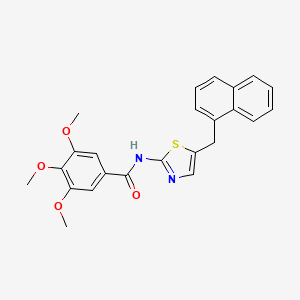
Methyl 4-((3-(2-methoxyethyl)ureido)methyl)piperidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-((3-(2-methoxyethyl)ureido)methyl)piperidine-1-carboxylate is a synthetic organic compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of applications in medicinal chemistry and pharmaceuticals due to their biological activity and structural diversity .
準備方法
The synthesis of Methyl 4-((3-(2-methoxyethyl)ureido)methyl)piperidine-1-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the reaction of piperidine with methyl chloroformate to form the piperidine-1-carboxylate intermediate. This intermediate is then reacted with 3-(2-methoxyethyl)urea under controlled conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity.
化学反応の分析
Methyl 4-((3-(2-methoxyethyl)ureido)methyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ureido or piperidine moieties using reagents like alkyl halides or amines.
科学的研究の応用
Methyl 4-((3-(2-methoxyethyl)ureido)methyl)piperidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: The compound can be utilized in the production of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of Methyl 4-((3-(2-methoxyethyl)ureido)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets such as enzymes or receptors. The ureido group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The piperidine ring can interact with receptor sites, modulating their function and leading to various biological effects .
類似化合物との比較
Methyl 4-((3-(2-methoxyethyl)ureido)methyl)piperidine-1-carboxylate can be compared with other piperidine derivatives such as:
Methyl 4-((3-(2-hydroxyethyl)ureido)methyl)piperidine-1-carboxylate: This compound has a hydroxyl group instead of a methoxy group, which can affect its solubility and reactivity.
Methyl 4-((3-(2-ethoxyethyl)ureido)methyl)piperidine-1-carboxylate: The ethoxy group can influence the compound’s lipophilicity and biological activity.
Methyl 4-((3-(2-chloroethyl)ureido)methyl)piperidine-1-carboxylate: The presence of a chloro group can enhance the compound’s electrophilicity and potential for nucleophilic substitution reactions.
特性
IUPAC Name |
methyl 4-[(2-methoxyethylcarbamoylamino)methyl]piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N3O4/c1-18-8-5-13-11(16)14-9-10-3-6-15(7-4-10)12(17)19-2/h10H,3-9H2,1-2H3,(H2,13,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQIBGQSBPGUDPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)NCC1CCN(CC1)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-Phenyl-1,4,7-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2650437.png)

![N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-2-phenoxyacetamide](/img/structure/B2650441.png)
![1,5-Dimethyl-3-(propan-2-yl)-3,7-diazabicyclo[3.3.1]nonane](/img/structure/B2650442.png)









![5-(4-chlorophenyl)-1-[(3-methoxyphenyl)methyl]-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione](/img/structure/B2650455.png)
